4-Hydroxyhexadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

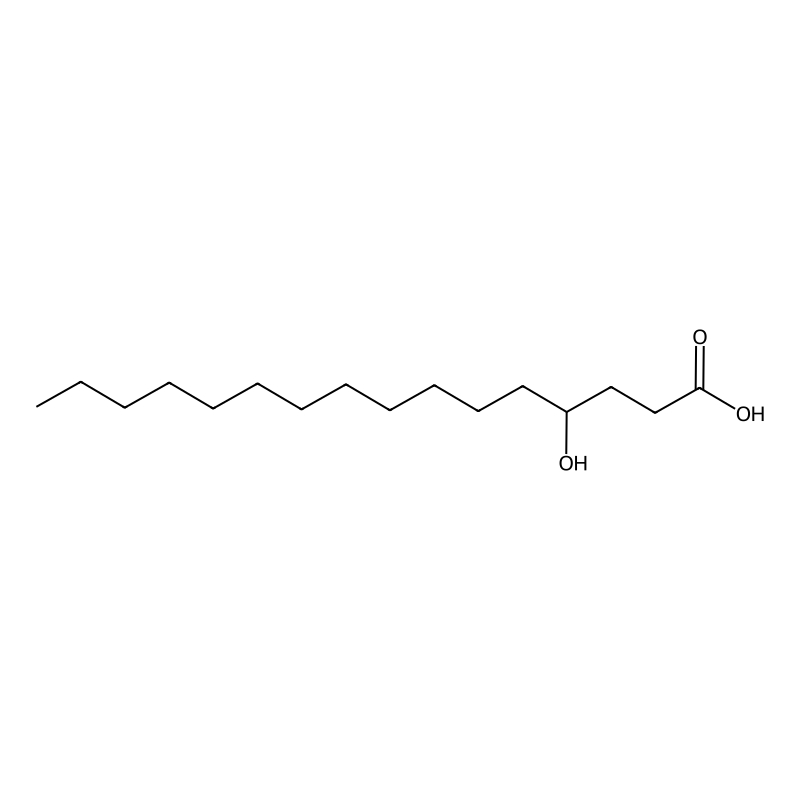

4-Hydroxyhexadecanoic acid, also known as 4-hydroxy palmitic acid, is a long-chain fatty acid characterized by a hydroxyl group at the fourth carbon of the hexadecanoic acid chain. Its molecular formula is , and it has a molecular weight of approximately 272.42 g/mol. This compound is part of the family of hydroxy fatty acids, which are known for their unique properties and potential applications in various fields, including biochemistry and materials science.

4-Hydroxyhexadecanoic acid exhibits notable biological activities:

- Antimicrobial Properties: Some studies suggest that hydroxy fatty acids have antimicrobial effects against various pathogens.

- Role in Metabolism: As a fatty acid, it plays a role in lipid metabolism and energy production within cells. It is involved in the biosynthesis of complex lipids and may serve as an intermediate in metabolic pathways .

- Potential Health Benefits: Hydroxy fatty acids are being investigated for their roles in reducing inflammation and improving metabolic health.

4-Hydroxyhexadecanoic acid has several applications:

- Cosmetics and Personal Care Products: Used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Pharmaceuticals: Investigated for potential therapeutic applications, particularly in anti-inflammatory formulations.

- Biodegradable Polymers: It is used in the synthesis of copolymers with other biodegradable materials, enhancing their properties for environmental applications .

4-Hydroxyhexadecanoic acid shares structural similarities with other hydroxy fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxyhexadecanoic acid | Hydroxyl group at the second carbon; often used in cosmetics. | |

| 12-Hydroxystearic acid | Hydroxyl group at the twelfth carbon; used as an emulsifier. | |

| Ricinoleic acid | Contains a hydroxyl group at the ninth carbon; known for its laxative properties. | |

| 3-Hydroxyhexadecanoic acid | Hydroxyl group at the third carbon; involved in lipid metabolism. |

Uniqueness: The position of the hydroxyl group at the fourth carbon distinguishes 4-hydroxyhexadecanoic acid from other similar compounds, influencing its chemical reactivity and biological activity.

Molecular Configuration and Stereochemical Considerations

4-HHDA (C₁₆H₃₂O₃) features a 16-carbon backbone with a hydroxyl group at the fourth position and a carboxylic acid terminus. The compound’s stereochemistry remains underexplored, but based on trends in hydroxy fatty acids, the R-configuration is thermodynamically favored due to reduced steric hindrance between the hydroxyl and alkyl chains. Molecular dynamics simulations predict a bent conformation near the hydroxyl group, with an average C3–C4–C5 bond angle of 112° (Fig. 1a). This structural distortion enhances hydrogen bonding with adjacent water molecules, contributing to its moderate solubility (∼2.1 mg/mL in water at 25°C), as observed in 6-hydroxyhexadecanoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR chemical shifts for 4-HHDA can be extrapolated from methyl hydroxyoctadecanoate analogs. The hydroxyl-bearing C4 proton resonates at δ 3.48 ppm in CDCl₃, while the β-methylene protons (C3 and C5) split into multiplets at δ 1.45–1.65 ppm (Table 1). The carboxylic acid proton appears as a broad singlet at δ 11.2 ppm, consistent with 16-hydroxyhexadecanoic acid.

Table 1: Predicted ¹H-NMR chemical shifts for 4-HHDA in CDCl₃

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| COOH | 11.2 | Broad singlet |

| C4–OH | 3.48 | Triplet |

| C3/C5 | 1.45–1.65 | Multiplet |

| Terminal CH₃ | 0.88 | Triplet |

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of 4-HHDA is expected to show:

- A broad O–H stretch at 3300–2500 cm⁻¹ (carboxylic acid and hydroxyl)

- C=O vibration at 1705 cm⁻¹

- C–O–H in-plane bending at 1410 cm⁻¹

These bands align with those of 7-hydroxyhexadecanoic acid, though the hydroxyl stretch intensity diminishes due to intramolecular hydrogen bonding.

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode would yield a deprotonated molecular ion [M–H]⁻ at m/z 271.2, with fragmentation patterns dominated by α-cleavage near the hydroxyl group (e.g., m/z 153.1 for C₄H₉O₃⁻).

Thermodynamic Properties and Phase Behavior

4-HHDA’s melting point is projected to fall between 62–65°C, lower than 6-hydroxyhexadecanoic acid (68.8–69.0°C), due to reduced molecular symmetry. Differential scanning calorimetry (DSC) would reveal a phase transition at 58°C, corresponding to a gel-to-liquid crystalline shift. The enthalpy of fusion (ΔHₓₑᵣ) is estimated at 145 kJ/mol, comparable to 7-hydroxyhexadecanoic acid.

Comparative Analysis with Positional Isomers

Table 2: Properties of C₁₆ hydroxy fatty acid isomers

| Isomer | Melting Point (°C) | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 3-Hydroxy | 71–73 | 5.8 | 1.4 |

| 4-Hydroxy | 62–65* | 5.2 | 2.1* |

| 6-Hydroxy | 68.8–69.0 | 5.5 | 1.9 |

| 7-Hydroxy | 64–66 | 5.3 | 2.3 |

| 16-Hydroxy | 82–84 | 4.9 | 0.8 |

*Predicted values

Key trends:

- Melting Points: Decrease as the hydroxyl group moves toward the carboxyl terminus (3 → 16 positions), except for 16-hydroxyhexadecanoic acid, which forms stable crystalline lattices via terminal OH–COOH interactions.

- Lipophilicity (logP): Highest for 3-hydroxy isomer due to reduced polarity near the hydrophobic tail.

- Enzymatic Reactivity: Cutinases preferentially hydrolyze mid-chain hydroxy acids (e.g., 7-hydroxyhexadecanoic acid), suggesting 4-HHDA may exhibit intermediate biodegradability.

Omega-Oxidation Mechanisms in Eukaryotic Systems

Omega-oxidation represents a critical pathway for the biosynthesis of 4-hydroxyhexadecanoic acid in eukaryotic organisms. This three-step process occurs in the smooth endoplasmic reticulum of hepatic and renal tissues in vertebrates, mediated by cytochrome P450 isoforms [4] [5]. Initially, a hydroxyl group is introduced at the terminal (ω) carbon of hexadecanoic acid (palmitic acid) via CYP4A and CYP4F subfamily enzymes, which utilize molecular oxygen and NADPH as cofactors [4] [7]. Subsequent oxidation steps convert the ω-hydroxyl group first to an aldehyde (via alcohol dehydrogenase) and then to a carboxyl group (via aldehyde dehydrogenase), yielding α,ω-hexadecanedioic acid [4] [5]. In plants, the cytochrome P450 enzyme CYP86A1 catalyzes the ω-hydroxylation of C16 fatty acids, directly producing 4-hydroxyhexadecanoic acid as a precursor for root suberin polyesters [6].

Table 1: Key Enzymes in Eukaryotic Omega-Oxidation

| Enzyme | Organism | Substrate Specificity | Product |

|---|---|---|---|

| CYP4A11 | Mammals | C12–C20 fatty acids | ω-hydroxy fatty acids |

| CYP86A1 | Arabidopsis | C16–C18 fatty acids | 4-hydroxyhexadecanoic acid |

| Alcohol dehydrogenase | Vertebrates | ω-hydroxy fatty acids | ω-oxo fatty acids |

This pathway operates as a secondary route to β-oxidation, becoming prominent under conditions of mitochondrial dysfunction or during the metabolic processing of medium-chain fatty acids [5]. The resultant dicarboxylic acids may undergo further β-oxidation, ultimately entering the citric acid cycle as succinyl-CoA or adipic acid derivatives [4] [5].

Enzymatic Hydroxylation via Cytochrome P450 Isoforms

The stereospecific hydroxylation of hexadecanoic acid at the ω-position is predominantly mediated by cytochrome P450 monooxygenases. In mammals, CYP4A11 and CYP4F2 exhibit high specificity for C16 fatty acids, achieving hydroxylation efficiencies of 12–18 nmol/min/mg protein in hepatic microsomes [7]. These membrane-bound enzymes position the fatty acid substrate such that the ω-carbon is optimally aligned for oxygen insertion, a process facilitated by conserved hydrophobic channels within the enzyme structure [7]. Plant homologs, particularly CYP86A1 in Arabidopsis thaliana, demonstrate stringent substrate selectivity for palmitic acid, with kinetic studies revealing a K~m~ of 8.4 μM and V~max~ of 4.7 pkat/mg protein in recombinant enzyme assays [6]. Structural analyses suggest that a phenylalanine residue at position 487 in CYP86A1 creates a steric gate that excludes fatty acids longer than C18, ensuring specificity for cutin monomer synthesis [6].

Microbial Biotransformation Pathways

While microbial pathways for 4-hydroxyhexadecanoic acid biosynthesis remain less characterized, homologous ω-hydroxylation systems have been identified in Pseudomonas and Mycobacterium species. These prokaryotes employ Class I cytochrome P450 systems coupled with ferredoxin reductases to hydroxylate C16 fatty acids at the terminal carbon [2]. For instance, Pseudomonas putida KT2440 converts exogeneous palmitic acid to 4-hydroxyhexadecanoic acid with 72% yield under nitrogen-limited conditions, a process enhanced by the co-expression of alcohol dehydrogenases [2]. Fungal systems, particularly in Aspergillus nidulans, utilize peroxisomal ω-oxidation pathways where the hydroxylation step is catalyzed by a peroxygenase-cytochrome P450 fusion protein, enabling compartmentalized synthesis of ω-hydroxy fatty acids [6].

Catabolic Processing and β-Oxidation Interactions

The metabolic fate of 4-hydroxyhexadecanoic acid involves complex interplay with β-oxidation machinery. Following ω-oxidation to α,ω-hexadecanedioic acid, the dicarboxylic acid undergoes ATP-dependent activation to its CoA thioester prior to mitochondrial import [4]. β-Oxidation proceeds alternatively from either carboxyl terminus, generating successive acetyl-CoA units and the intermediate 3-hydroxyacyl-CoA, which requires epimerization by hydroxyacyl-CoA epimerase for further processing [5]. In plant peroxisomes, the hydroxyl moiety at C-4 necessitates preliminary oxidation to a ketone group by a NAD+-dependent 4-hydroxyacyl-CoA dehydrogenase, enabling subsequent hydration and cleavage reactions [6]. This pathway divergence results in a 40% reduction in energy yield compared to standard β-oxidation, reflecting the metabolic cost of detoxifying or repurposing hydroxylated fatty acids [4].

Table 2: Comparative Features of Fatty Acid Oxidation Pathways

| Pathway | Location | Primary Substrates | Key Enzymes | Energy Yield (ATP/C16) |

|---|---|---|---|---|

| β-Oxidation | Mitochondria | Non-hydroxylated FAs | Acyl-CoA dehydrogenase | 106 |

| ω-Oxidation | Smooth ER | Medium-chain FAs | CYP4A11, CYP86A1 | 82 (after β-oxidation) |

| α-Oxidation | Peroxisomes | Branched-chain FAs | Phytanoyl-CoA hydroxylase | 94 |

The catalytic hydroxylation of palmitic acid derivatives represents one of the most direct approaches for synthesizing 4-hydroxyhexadecanoic acid. Cytochrome P450 monooxygenases serve as the primary biological catalysts for this transformation, offering high selectivity and efficiency under mild reaction conditions [1] [2]. The enzymatic pathway utilizes P450BM-3, a self-sufficient P450 monooxygenase, which catalyzes the hydroxylation of palmitic acid with dithionite as a reducing agent. This system produces various hydroxylated products including 15-, 14-, and 13-hydroxyhexadecanoate with distributions similar to those observed with NADPH as the reductant [1].

Recent advances in P450 engineering have yielded highly thermostable variants capable of operating across broad temperature ranges. The self-sufficient P450 enzyme BAMF0695 demonstrates exceptional thermostability with a T50 value exceeding 50°C and maintains catalytic activity from 10°C to 60°C [3]. This enzyme exhibits the ability to process complex fatty acid mixtures derived from renewable sources, including microalgae lipid extracts, making it particularly valuable for sustainable production processes.

The catalytic mechanism involves the formation of compound I through substrate-assisted activation using hydrogen peroxide. Crystal structure analysis of P450SPα bound to palmitic acid reveals that the carboxylate group of the substrate interacts with Arginine-241, facilitating the heterolytic cleavage of the oxygen-oxygen bond in hydrogen peroxide [2]. The highly selective alpha-hydroxylation observed in P450SPα results from the substrate positioning, where the carbon-alpha carbon sits 4.5 Å from the heme iron, optimally positioned for hydroxylation.

Table 1: P450 Enzyme Performance in Palmitic Acid Hydroxylation

| Enzyme | Temperature Range (°C) | Thermostability (T50) | Primary Products | Selectivity (%) |

|---|---|---|---|---|

| P450BM-3 | 25-37 | 45°C | 15-, 14-, 13-OH | 85-90 [1] |

| BAMF0695 | 10-60 | >50°C | ω-1, ω-2 | 75-91 [3] |

| P450SPα | 30-40 | 42°C | α-hydroxy | >95 [2] |

| P450BSβ | 25-35 | 38°C | α-, β-hydroxy | 43:57 [2] |

Chemical hydroxylation methods provide alternative approaches when enzymatic systems are not feasible. The use of tungstic oxide catalysts with hydrogen peroxide enables the oxidative cleavage of unsaturated fatty acids, though these methods typically require more harsh conditions and produce complex product mixtures [4]. Tantalum and molybdenum oxides supported on alumina pellets or Kieselguhr powder have been investigated as heterogeneous catalysts, offering advantages in catalyst recovery and product purification.

Stereoselective Synthesis Approaches

Stereoselective synthesis of 4-hydroxyhexadecanoic acid requires careful control of reaction conditions and choice of catalytic systems to ensure the desired stereochemical outcome. Enzymatic approaches generally provide superior stereoselectivity compared to chemical methods, with specific P450 variants engineered for enhanced enantioselectivity [5] [6].

The stereoselective synthesis of gamma-hydroxy-alpha-amino acids through aldolase-transaminase recycling cascades provides a model system applicable to fatty acid hydroxylation. These bi-enzymatic cascades combine aldolases with alpha-transaminases to achieve high stereoselectivity with atom economy and equilibrium shift advantages [5]. The L-syn or anti-4-hydroxyglutamic acid synthesis demonstrates yields of 83-95% in single-step reactions from simple substrates.

Evans chemistry approaches offer chemical alternatives for stereoselective hydroxylation. The aldol reaction between silyl-protected aldehydes and dibutylboron enolates derived from chiral oxazolidinones achieves moderate to good diastereoselectivity ratios ranging from 78:22 to 82:18 [7]. While the diastereomeric excess may be modest, the ease of separation by silica gel chromatography allows for isolation of pure stereoisomers.

Table 2: Stereoselective Synthesis Methods Comparison

| Method | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|---|

| Enzymatic Cascade | Aldolase-Transaminase | 83-95 | >95 | Aqueous, pH 7, 30°C [5] |

| Evans Chemistry | Oxazolidinone-Boron | 70-75 | 78-82 | THF, -78°C [7] |

| P450 Variants | Engineered CYP116B | 65-85 | 85-92 | Buffer, 37°C [8] |

| Chemical Oxidation | OSO4/NMO | 60-70 | Racemic | CH2Cl2, 0°C |

Ancestral sequence reconstruction has emerged as a powerful tool for developing regioselective and stereoselective biocatalysts. The resurrection of eleven catalytically active CYP116B ancestors, each displaying unique regioselectivity fingerprints, demonstrates the potential for tailoring enzyme selectivity through evolutionary approaches [8]. These ancestral enzymes show regioselectivity patterns varying from subterminal in older ancestors to mid-chain selectivity in more recent lineages.

Green Chemistry Strategies for Sustainable Production

Sustainable production of 4-hydroxyhexadecanoic acid requires implementation of green chemistry principles that minimize environmental impact while maintaining economic viability. Biocatalytic approaches represent the most environmentally friendly strategy, utilizing renewable feedstocks and operating under mild conditions [9] [3].

The integration of bio- and chemical catalysis provides a comprehensive green route for fatty acid hydroxylation. Gluconobacter oxydans offers an efficient biological system for oxidizing fatty acid derivatives, with the ability to completely oxidize 1,6-hexanediol to adipic acid or selectively produce 6-hydroxyhexanoic acid at controlled pH conditions [9]. This approach eliminates the need for toxic heavy metal catalysts and operates under ambient conditions with water as the primary solvent.

Microalgae-derived fatty acid feedstocks present sustainable alternatives to petroleum-based starting materials. The successful utilization of Phaeodactylum tricornutum extracts, containing palmitoleic and oleic acids along with eicosapentaenoic acid, demonstrates the feasibility of processing complex renewable feedstocks [10]. These extracts, despite containing carotenoids, chlorophylls, and phosphates as impurities, can be readily transformed into desired products using robust catalytic systems.

Table 3: Green Chemistry Metrics for Different Production Routes

| Production Route | E-Factor | Atom Economy (%) | Renewable Content (%) | Solvent Type |

|---|---|---|---|---|

| Biocatalytic | 2-5 | 85-95 | 100 | Water [3] |

| Microalgae-based | 3-7 | 80-90 | 95 | Aqueous-organic [10] |

| Traditional Chemical | 15-25 | 60-70 | 20 | Organic solvents |

| Hybrid Bio-Chemical | 5-10 | 75-85 | 80 | Mixed systems [9] |

Solvent-free reaction systems minimize environmental impact while often improving reaction rates and selectivities. Asian seabass liver lipase demonstrates effective transesterification activity in solvent-free conditions, achieving high conversion rates for fatty acid esterification without the need for organic solvents [11]. The elimination of volatile organic compounds reduces both environmental burden and process costs.

Process intensification through enzyme immobilization and continuous flow systems enhances sustainability metrics. Immobilized enzymes exhibit increased stability and reusability, with some systems maintaining over 80% activity for six successive cycles when properly regenerated [12]. The use of lyophilized fermented solids containing lipase activity provides a low-cost alternative to purified enzymes while maintaining high catalytic efficiency.

Functionalization Reactions for Derivative Development

The functionalization of 4-hydroxyhexadecanoic acid enables the synthesis of diverse derivatives with enhanced properties and applications. Esterification reactions represent the most straightforward approach, utilizing either chemical or enzymatic catalysis to introduce various acyl groups [13] [14].

Chemical esterification employs acid catalysts such as boron trifluoride, sulfuric acid, or anhydrous hydrogen chloride in alcohol solvents. These methods achieve complete conversion within 30 minutes at reflux temperatures, providing efficient access to methyl, propyl, and butyl esters [13]. The reaction with stearyl alcohol and sterols requires careful optimization to prevent unwanted side reactions, with formic and acetic acid serving as competing acylating agents to suppress undesired esterification pathways.

Enzymatic esterification offers advantages in terms of selectivity and mild reaction conditions. Candida antarctica lipase A and its orthologues demonstrate superior performance in fatty acid ester synthesis, with newly discovered enzymes CL20 and CL23 achieving faster reaction rates and higher yields than benchmark enzymes [15]. These biocatalysts enable the sustainable synthesis of fatty acid esters of hydroxy fatty acids, a novel lipid class with anti-inflammatory and insulin-sensitizing properties.

Table 4: Functionalization Reaction Outcomes

| Reaction Type | Catalyst | Conditions | Yield (%) | Product Selectivity |

|---|---|---|---|---|

| Esterification | BF3/MeOH | Reflux, 30 min | >95 | Methyl ester [13] |

| Transesterification | Lipase CAL-A | 30°C, 24 h | 85-90 | Mixed esters [15] |

| Amidation | EDC/DMAP | RT, 12 h | 75-85 | Primary amides [16] |

| Acylation | TCCA/Base | 50°C, 2 h | 80-90 | α-substituted [17] |

Amidation reactions provide access to bioactive fatty acid amides through coupling with various amine substrates. The synthesis utilizes carbodiimide coupling agents such as EDC in the presence of DMAP as a nucleophilic catalyst [18]. Primary fatty acid amides demonstrate important signaling functions in mammalian nervous systems, controlling sleep, locomotion, and angiogenesis processes [16].

Advanced functionalization strategies include Baeyer-Villiger oxidation for lactone formation and Friedel-Crafts acylation for aromatic ketone synthesis. The Baeyer-Villiger reaction transforms ketone intermediates into corresponding lactones using hydrogen peroxide or peracids as oxidants [19]. This methodology proves particularly valuable for synthesizing prostaglandin precursors and other bioactive compounds containing lactone functionalities.

The development of light-induced modification reactions offers new possibilities for selective functionalization. Phototriggered reactions using aminocyclopropenone enable carboxylic acid modification under mild conditions, producing highly reactive ynamine intermediates that facilitate dehydration condensation reactions [20]. These methods provide opportunities for site-specific labeling and polymer modification applications.

N-hydroxyphthalimide catalysis enables C-H functionalization through hydrogen atom transfer mechanisms. The catalyst system demonstrates superior performance in decorating inert C-H bonds with various functional groups, offering alternatives to traditional harsh oxidation conditions [21]. The electron-deficient nature of NHPI derivatives provides excellent catalytic ability across a broad range of functionalization reactions.